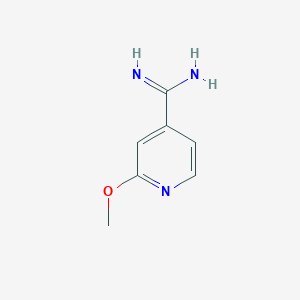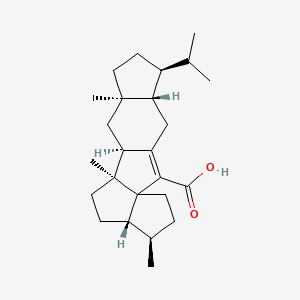
Retigeranic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retigeranic acid: (-)-Retigeranic acid A ) is a unique pentacyclic diterpenoid compound. It was first isolated from the lichen Lobaria retigera in the western Himalayan region . The compound features an intricate trans-hydrindane tricyclic framework with eight chiral centers, three of which are contiguous bridgehead quaternary carbons. Its complex structure and biological activities have captured the attention of synthetic chemists and researchers alike.
Méthodes De Préparation
Synthetic Routes: The synthesis of (-)-Retigeranic acid A involves several key steps. One notable strategy is based on a novel skeletal rearrangement approach. Let’s explore the synthetic pathway:
-
Reductive Skeleton Rearrangement: : The central step involves constructing the angular tricyclo[3.2.1]octane skeleton. Starting from an appropriate precursor, the double carbonyl groups at C5 and C6 are selectively reduced to form a cyclopropane oxide intermediate. This intermediate then undergoes a Dowd-Beckwith rearrangement to yield the desired tricyclic core .
-
[5+2] Cycloaddition/Prins Rearrangement: : To complete the pentacyclic structure, a [5+2] cycloaddition reaction followed by a Prins rearrangement is employed. This sequence introduces the adjacent quaternary carbons at C3 and C10. The overall synthesis achieves the concise and efficient construction of (-)-Retigeranic acid A .
Industrial Production: While industrial-scale production methods are not widely reported, the synthetic strategies developed in research laboratories provide valuable insights for potential large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity:
(-)-Retigeranic acid A: can undergo various chemical reactions, including:
Oxidation: Oxidative transformations at specific positions.
Reduction: Selective reduction of functional groups.
Substitution: Substitution reactions involving the tricyclic framework.
Cycloadditions: Formation of additional rings.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. Researchers have used a combination of metal-catalyzed reactions, intramolecular cyclizations, and stereocontrolled reductions to achieve the synthesis .
Applications De Recherche Scientifique
Multidisciplinary Impact:
(-)-Retigeranic acid A:
Chemistry: As a challenging synthetic target, it inspires innovative strategies.
Biology: Its unique structure may influence biological processes.
Medicine: Investigating its bioactivity and potential therapeutic effects.
Industry: Exploring its use in natural product-based drug discovery.
Mécanisme D'action
The precise mechanism by which (-)-Retigeranic acid A exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While (-)-Retigeranic acid A is relatively rare, it shares structural features with other diterpenoids. its trans-hydrindane core and unique arrangement of quaternary carbons set it apart from most related compounds.
Similar Compounds:- Silphinenes and bipolarolides: These compounds exhibit similar structural complexity.
(+)-Deisopropyltricycloisohumulone: Another angular tricyclic diterpenoid.
Propriétés
Numéro CAS |
40184-98-3 |
|---|---|
Formule moléculaire |
C25H38O2 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
(1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.02,9.05,9.013,17]octadec-10-ene-10-carboxylic acid |
InChI |
InChI=1S/C25H38O2/c1-14(2)16-7-9-23(4)13-20-17(12-19(16)23)21(22(26)27)25-11-6-15(3)18(25)8-10-24(20,25)5/h14-16,18-20H,6-13H2,1-5H3,(H,26,27)/t15-,16+,18+,19+,20+,23-,24+,25?/m1/s1 |
Clé InChI |
GTPDAZPJWLNUDK-UZQQHGMGSA-N |
SMILES isomérique |
C[C@@H]1CCC23[C@H]1CC[C@]2([C@H]4C[C@]5(CC[C@H]([C@@H]5CC4=C3C(=O)O)C(C)C)C)C |
SMILES canonique |
CC1CCC23C1CCC2(C4CC5(CCC(C5CC4=C3C(=O)O)C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


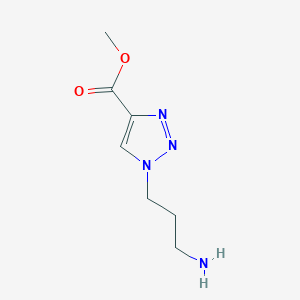

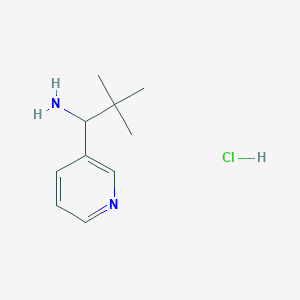

![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine](/img/structure/B12075381.png)
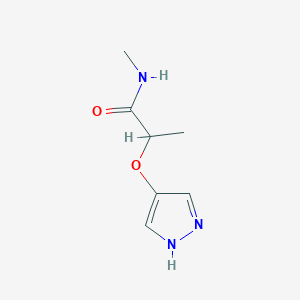

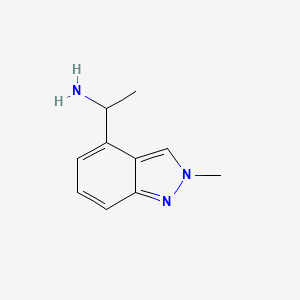
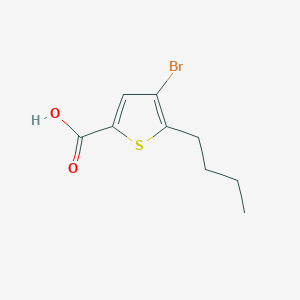
![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12075422.png)
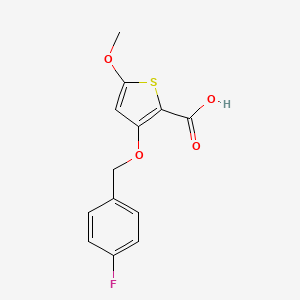
![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)

